molecular formula C22H23NO3 B2599484 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 588674-05-9

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2599484
CAS RN: 588674-05-9
M. Wt: 349.43
InChI Key: REZZPNHDSLRTIP-UHFFFAOYSA-N
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Description

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a chemical compound . It has a molecular weight of 335.4 . The IUPAC name for this compound is 2-(3-isobutoxyphenyl)-8-methyl-4-quinolinecarboxylic acid . It is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.4 . The IUPAC name for this compound is 2-(3-isobutoxyphenyl)-8-methyl-4-quinolinecarboxylic acid . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Studies and Structural Analysis

  • Synthetic Studies on Potent Marine Drugs

    The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which include structures related to the given compound, has been explored for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis processes and the characterization of the crystal structure of one key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have been detailed (Li et al., 2013).

  • Organotin(IV) Carboxylates Synthesis and Structure

    The research conducted on organotin carboxylates based on amide carboxylic acids showcases the synthesis, structure, and characterization of these compounds, indicating a potential in exploring diverse molecular architectures and coordination modes in compounds similar to 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Xiao et al., 2013).

Pharmacological and Biological Applications

  • Gas Phase Reaction in Mass Spectrometry

    The study focuses on the mass spectrometric analysis of bisubstituted isoquinolines, highlighting the gas-phase formations of carboxylic acids after collisional activation. It presents valuable insights into the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

  • Photolabile Protecting Group for Carboxylic Acids

    The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) demonstrate its increased solubility, low fluorescence, and suitability as a caging group for biological messengers, which could be relevant for compounds like 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Fedoryak & Dore, 2002).

  • Synthesis for Potential Anticancer Agents

    The synthesis of a series of new 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids introduces a novel protocol that could be promising for the preparation of quinoline-4-carboxylic acid derivatives with potential use as anticancer agents (Javadi & Azizian, 2016).

Chemical Synthesis and Characterization

  • Facile and Inexpensive Synthesis of Quinoline-3-Carboxylic Acid Derivatives: A series of novel quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing a simple and cost-effective approach for the synthesis of compounds structurally related to 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Gao et al., 2011).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(24)25)18-9-14(3)8-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZZPNHDSLRTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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